
5-Methyl-1,3-oxazole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-1,3-oxazole-2-carbaldehyde is a compound that falls within the class of oxazoles, which are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. The specific structure of 5-methyl-1,3-oxazole-2-carbaldehyde implies that it has a methyl group at the 5th position and a formyl group at the 2nd position of the oxazole ring.
Synthesis Analysis
The synthesis of 5-substituted oxazoles, which would include compounds like 5-methyl-1,3-oxazole-2-carbaldehyde, can be achieved through various methods. One approach involves the deprotonation of 2-(phenylsulfonyl)-1,3-oxazole to create a reactive C-5 carbanion that can further react with electrophiles such as aldehydes and ketones to form disubstituted oxazoles . Another method includes the deprotonation of 2-(methylthio)oxazole with n-BuLi, which then adds to aldehydes to provide 5-substituted-2-(methylthio)oxazoles . These methods highlight the versatility and reactivity of the oxazole ring when synthesizing substituted derivatives.
Molecular Structure Analysis
The molecular structure of 5-methyl-1,3-oxazole-2-carbaldehyde would be characterized by the presence of electron-withdrawing and electron-donating substituents, which can influence the reactivity and stability of the molecule. The oxazole ring itself is known for its aromatic character, which contributes to the stability of the compound. The presence of the formyl group at the 2nd position would make the compound a potential precursor for further chemical transformations.
Chemical Reactions Analysis
Oxazole derivatives can participate in a variety of chemical reactions. For instance, 5(4H)-oxazolones can react with morpholinoisoxazoles to yield tetrahydro-6-oxo-3-pyridinecarbaldehydes upon hydrogenation . Similarly, 5-substituted-4-carbaldehyde-1,2,3-triazole derivatives can be synthesized from α,β-acetylenic aldehydes . These reactions demonstrate the reactivity of the oxazole ring and its utility in synthesizing complex heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-methyl-1,3-oxazole-2-carbaldehyde would be influenced by its functional groups. The aldehyde group is typically polar and can form hydrogen bonds, which would affect the compound's boiling point, solubility, and reactivity. The methyl group, being non-polar, would contribute to the hydrophobic character of the compound. The oxazole ring's aromaticity would contribute to the compound's UV absorption properties, making it potentially useful in spectroscopic analysis.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reaction Behavior
5-Methyl-1,3-oxazole-2-carbaldehyde is involved in various chemical synthesis processes, highlighting its versatility in forming complex organic structures. For instance, it undergoes reactions with epibromohydrin and epichlorohydrin, leading to the formation of derivatives with oxazolo[3,2-a]indole skeletons, which were further explored for their chemical properties, including unexpected reactions with secondary amines resulting in the opening of the oxazole ring (Suzdalev et al., 2011).
Synthesis of Derivatives and Potential Applications
Derivatives of 5-Methyl-1,3-oxazole-2-carbaldehyde have been synthesized, showcasing the compound's potential in creating substances with various functionalities. For example, treatment with different secondary amines has yielded substituted aminals of the oxazole series. These aminals underwent facile acid hydrolysis, providing analogs with different substituents in the oxazole ring, which were then used to synthesize 2,5-disubstituted derivatives of 4-tosyl-1,3-oxazole, indicating potential applications in medicinal chemistry and material science (Vyzhdak et al., 2005).
Methodologies for Preparation of Oxazole Derivatives
The compound has been central in developing methodologies for preparing oxazole derivatives. For instance, a general method involving the deprotonation of 2-(phenylsulfonyl)-1,3-oxazole provides a reactive C-5 carbanion, which is useful for reacting with various electrophiles, including aldehydes and ketones. This process opens avenues for synthesizing 2,5-disubstituted-1,3-oxazoles, demonstrating the compound's role in advancing synthetic organic chemistry (Williams & Fu, 2010).
Antimicrobial Properties
Research has also explored the antimicrobial potential of derivatives, where new series of compounds containing the 5-methyl-1,3-oxazole-2-carbaldehyde framework were synthesized and evaluated for their antimicrobial activities. Some of these derivatives showed a broad spectrum of antimicrobial activities, suggesting the compound's potential as a scaffold in developing new antimicrobial agents (Bhat et al., 2016).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), and others .
Propiedades
IUPAC Name |
5-methyl-1,3-oxazole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c1-4-2-6-5(3-7)8-4/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRKQIWCZIKAAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(O1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1,3-oxazole-2-carbaldehyde | |
CAS RN |
1030585-89-7 |
Source


|
| Record name | 5-methyl-1,3-oxazole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

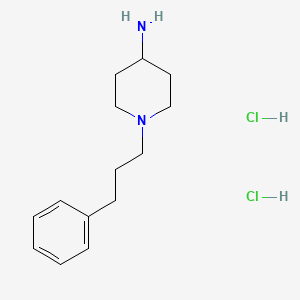





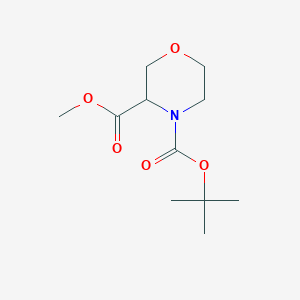

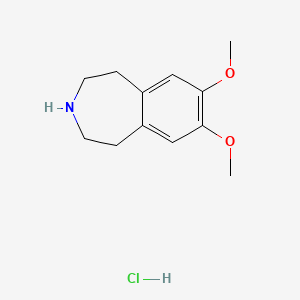
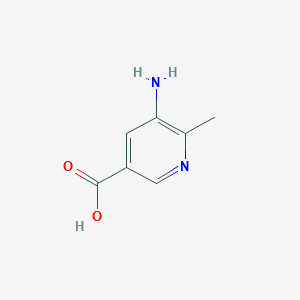

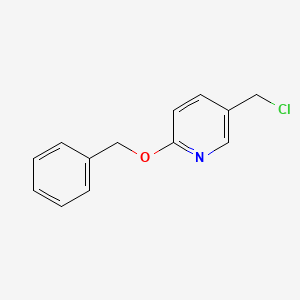
![tert-butyl N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]carbamate](/img/structure/B1289059.png)
